4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

Catalog No.
S14304591
CAS No.
61317-83-7
M.F
C13H14N4O3
M. Wt
274.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-...

CAS Number

61317-83-7

Product Name

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

IUPAC Name

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

InChI

InChI=1S/C13H14N4O3/c1-16-10(14)9(12(19)17(2)13(16)20)11(18)15-8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,18)

InChI Key

LLDWCJKPNGDCTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)NC2=CC=CC=C2)N

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with an amino group at the 4-position, two methyl groups at the 1 and 3 positions, and a phenyl group attached to the nitrogen atom of the carboxamide. The structure is characterized by two carbonyl groups at the 2 and 6 positions, contributing to its unique chemical properties.

Typical for pyrimidine derivatives, including:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic attacks on electrophiles.
  • Condensation reactions: The presence of the carboxamide group allows for condensation with other nucleophiles.
  • Cyclization reactions: Depending on reaction conditions, it may form cyclic compounds through intramolecular reactions.

For instance, heating this compound with phenyl isocyanate can lead to the formation of substituted urea derivatives, which are significant in medicinal chemistry .

Research indicates that compounds structurally related to 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide exhibit a range of biological activities. These include:

  • Antitumor activity: Similar pyrimidine derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial properties: Some analogs demonstrate antibacterial and antifungal activities.
  • Enzyme inhibition: Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase.

These biological activities make such compounds potential candidates for further pharmaceutical development .

Several synthetic routes have been reported for the preparation of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide:

  • Multi-step synthesis: This involves starting from simpler pyrimidine derivatives and performing sequential reactions such as alkylation and acylation.
  • One-pot reactions: Recent methodologies focus on combining multiple reactants in a single reaction vessel to streamline synthesis while minimizing purification steps.
  • Use of catalysts: Catalytic methods can enhance yields and selectivity during the synthesis process.

For example, one method includes heating a mixture of 4-amino-2-thioxo-pyrimidine derivatives with appropriate carboxylic acids under acidic conditions .

The primary applications of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide include:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research tools: Utilized in biochemical assays to study enzyme mechanisms and metabolic pathways.
  • Agricultural chemicals: Potential use in developing new pesticides or herbicides due to its biological activity against microorganisms.

Interaction studies have demonstrated that this compound can bind to various biological targets. Notably:

  • Protein binding studies indicate that it interacts with certain enzymes involved in nucleotide metabolism.
  • Molecular docking studies suggest potential binding affinities towards targets like dihydrofolate reductase and other kinases involved in tumor growth pathways.

These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6-Amino-1,3-dimethyluracilContains uracil coreAntiviral properties
N-(4-Amino-1,3-dimethylpyrimidin-5-yl)thiopheneThiophene substitutionAntibacterial activity
5-PyrimidinecarboxamideSimilar pyrimidine structureAntitumor effects

Uniqueness

The uniqueness of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide lies in its specific substitution pattern that enhances its biological activity compared to other similar compounds. Its dual carbonyl functionality and the presence of both an amino group and a phenyl substituent allow for diverse interactions with biological targets not seen in simpler pyrimidines or related heterocycles .

Quantum Mechanical Calculations of Electronic Structure and Reactivity

The quantum mechanical characterization of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide has been extensively investigated using various computational approaches to elucidate its electronic structure and chemical reactivity properties [1]. Density Functional Theory calculations employing the B3LYP functional with extended basis sets have been the primary methodology for studying pyrimidine carboxamide derivatives [2] [3].

Electronic Structure Analysis

The electronic properties of pyrimidine carboxamide compounds have been characterized through comprehensive quantum mechanical calculations [2] [4]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental insights into the electronic behavior of these compounds [5] [6]. For pyrimidine derivatives containing carboxamide functionalities, the energy gap between frontier orbitals typically ranges from 3.63 to 3.88 electron volts, indicating moderate kinetic stability and enhanced chemical reactivity compared to simpler aromatic systems [5].

The molecular electrostatic potential surface analysis reveals distinct regions of electrophilic and nucleophilic character within the pyrimidine carboxamide framework [2] [7]. The amino group at position 4 and the carboxamide functionality at position 5 create significant charge distribution patterns that influence intermolecular interactions and biological activity [2].

Basis Set Performance and Method Validation

Comparative studies of different basis sets for pyrimidine compounds demonstrate that the 6-311G basis set with polarization and diffuse functions provides optimal balance between computational efficiency and accuracy [8] [9]. The PBEPBE functional combined with 6-311G(3df,3pd) basis set yields bond lengths with mean absolute deviations of 0.0027 Angstroms from experimental values for pyrimidine structures [8]. Extended basis sets such as cc-pVTZ and aug-cc-pVTZ show improved performance for describing intermolecular interactions and hydrogen bonding patterns [9].

Post-Hartree-Fock methods including MP2 and CCSD(T) calculations provide enhanced accuracy for electronic structure determination [10] [11] [12]. However, MP2 calculations tend to overestimate attractive interactions in aromatic systems, while CCSD(T) methods offer superior reliability for intermolecular interaction energies [10].

Chemical Reactivity Parameters

The global reactivity descriptors calculated for pyrimidine carboxamide derivatives provide quantitative measures of chemical behavior [5] [6]. The chemical hardness values typically range from 1.81 to 1.94 electron volts, indicating relatively soft molecular character and enhanced reactivity [5]. The electrophilicity index values between 3.20 and 3.88 electron volts suggest significant electrophilic character, facilitating interactions with nucleophilic biological targets [5].

ParameterValue RangeInterpretation
HOMO Energy-5.57 to -5.46 eVElectron donation capability
LUMO Energy-1.94 to -1.59 eVElectron acceptance tendency
Energy Gap3.63 to 3.88 eVKinetic stability
Chemical Hardness1.81 to 1.94 eVResistance to deformation
Electrophilicity Index3.20 to 3.88 eVElectrophilic character

Molecular Docking Simulations with Biological Targets

Molecular docking studies of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide have been conducted against various biological targets to understand its potential mechanisms of action and binding affinities [13] [14] [15]. These computational investigations provide insights into protein-ligand interactions and help identify key binding sites and molecular recognition patterns.

Protein Kinase Interactions

Pyrimidine carboxamide derivatives demonstrate significant binding affinity toward cyclin-dependent kinases, which are crucial targets for therapeutic intervention [13] [14] [16]. Molecular docking studies with CDK2 reveal binding energies ranging from -7.4 to -7.9 kcal/mol, indicating favorable interaction profiles [17]. The compound forms hydrogen bonds with critical amino acid residues including Leu83, Phe82, and Gln131 within the ATP binding pocket [16].

The binding mode analysis shows that the pyrimidine ring occupies the adenine binding region, while the carboxamide substituent extends toward the solvent-accessible region [16]. This orientation facilitates multiple intermolecular contacts and contributes to the overall binding stability [13].

DNA Gyrase Targeting

Docking investigations with DNA gyrase B chain demonstrate binding energies between -13.05 and -20.48 kJ/mol for pyrimidine derivatives [15]. The compound exhibits preferential binding at distances of approximately 3.18 Angstroms from key active site residues [15]. These interactions suggest potential antimicrobial activity through inhibition of bacterial DNA replication machinery [15].

Multi-Target Docking Analysis

Comprehensive docking studies across multiple protein targets reveal the versatile binding characteristics of pyrimidine carboxamide compounds [14] [16]. The molecular recognition patterns involve formation of hydrogen bonds, pi-pi stacking interactions, and hydrophobic contacts with diverse protein environments [14]. Root-mean-square deviation values for docked poses typically range from 0.08 to 0.735 Angstroms, indicating reliable binding predictions [16].

Target ProteinBinding Energy (kcal/mol)Key InteractionsDistance (Å)
CDK2-7.4 to -7.9H-bonds with Leu83, Phe822.8-3.2
CDK8-4.2 to -5.7Pi-cation with Arg3563.1-3.4
DNA Gyrase B-13.05 to -20.48 kJ/molMultiple H-bonds3.18

3D-QSAR Models for Activity Prediction

Three-dimensional Quantitative Structure-Activity Relationship modeling approaches have been applied to pyrimidine carboxamide derivatives to establish predictive models for biological activity [18] [19] [20]. These computational methods integrate molecular field analysis with statistical modeling to identify structural features responsible for bioactivity.

Comparative Molecular Field Analysis Models

CoMFA models developed for pyrimidine derivatives demonstrate excellent statistical parameters with cross-validated q² values ranging from 0.663 to 0.755 [19] [20]. The non-cross-validated r² values exceed 0.973, indicating robust model performance [19]. F-statistic values between 542.933 and 2,401.970 confirm the statistical significance of the developed models [19].

The steric field contributions account for approximately 80.4% of the activity variance, while electrostatic contributions represent 19.6% in typical CoMFA models for pyrimidine compounds [18]. These findings emphasize the critical importance of molecular size and shape parameters in determining biological activity [18].

Comparative Molecular Similarity Index Analysis

CoMSIA models incorporating steric, electrostatic, hydrophobic, and hydrogen bonding descriptors show superior predictive capabilities with q² values of 0.831 and r² values of 0.944 [21]. The standard error of cross-validation typically ranges from 0.229 to 0.319, indicating acceptable model precision [18] [21].

The contour map analysis reveals favorable and unfavorable regions for substituent modifications [13] [19]. Bulky substituents are generally favored near the phenyl ring region, while electronegative groups enhance activity when positioned adjacent to the pyrimidine nitrogen atoms [19].

External Validation and Predictive Performance

External validation using independent test sets demonstrates the reliability of 3D-QSAR models for pyrimidine derivatives [18] [22]. The predicted pIC₅₀ values for virtually screened compounds range from 4.73 to 6.78, with correlation coefficients exceeding 0.855 between predicted and experimental values [22].

Pharmacophore-based virtual screening using QSAR models has identified novel pyrimidine analogs with enhanced predicted activities [18] [22]. The integration of QSAR predictions with molecular docking scores provides comprehensive evaluation criteria for compound prioritization [20].

Model TypeF-ValueStandard Error
CoMFA0.663-0.7850.973-0.98387.84-2401.970.225-0.319
CoMSIA0.725-0.8310.944-0.999100.5-542.930.229

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations provide dynamic insights into the behavior of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide in complex with biological targets [23] [24] [25]. These computational approaches reveal temporal aspects of protein-ligand interactions and binding stability under physiological conditions.

Simulation Setup and Parameters

Molecular dynamics investigations typically employ simulation times ranging from 100 to 300 nanoseconds to achieve equilibration and capture meaningful conformational sampling [23] [24]. The CHARMM22 and CHARMM27 force fields provide accurate parameterization for protein and nucleic acid components, while specialized parameters are developed for ligand molecules using quantum mechanical calculations [23].

Solvation models incorporating explicit water molecules and physiological salt concentrations (0.150 M NaCl) ensure realistic representation of biological environments [23]. Temperature control at 300 Kelvin using Langevin thermostats maintains experimental conditions throughout the simulation period [23].

Binding Stability Analysis

Root-mean-square deviation analysis demonstrates that protein-ligand complexes typically reach equilibration within 1000 picoseconds [25]. The RMSD values stabilize at 2-4 Angstroms for most pyrimidine-protein complexes, indicating stable binding interactions [23] [25]. Radius of gyration calculations reveal conformational changes upon ligand binding, suggesting induced-fit mechanisms [25].

The analysis of intermolecular contacts shows that hydrogen bonding patterns remain relatively stable throughout simulation trajectories [23] [24]. Van der Waals interactions and electrostatic contacts contribute significantly to binding affinity, with interaction energies calculated using MM-PBSA and MM-GBSA approaches [24].

Free Energy Calculations

Free energy perturbation simulations provide quantitative estimates of binding affinities for pyrimidine derivatives [23]. The calculated binding free energies range from -9.63 to -12.0 kcal/mol, correlating well with experimental binding data [23] [25]. These calculations account for entropic contributions and solvent effects that are not captured in static docking studies [23].

The decomposition of binding free energies reveals the relative contributions of different interaction types [24]. Hydrophobic interactions typically contribute 40-60% of the total binding energy, while hydrogen bonding accounts for 20-30% of the stabilization [24].

Dynamic Binding Mode Analysis

Trajectory analysis reveals that pyrimidine carboxamide compounds maintain consistent binding orientations with occasional conformational transitions [23] [24]. The phenyl substituent shows moderate flexibility, sampling different rotational states while maintaining favorable interactions with hydrophobic protein regions [24].

Root-mean-square fluctuation analysis identifies flexible and rigid regions within the binding site [25]. The ligand binding regions typically show reduced flexibility compared to solvent-exposed protein surfaces, indicating stabilization upon complex formation [25].

Simulation ParameterTypical RangeSignificance
Simulation Time100-300 nsEquilibration and sampling
RMSD Stabilization1000 psComplex equilibration time
Binding Free Energy-9.63 to -12.0 kcal/molThermodynamic stability
Hydrogen Bond Lifetime50-200 psInteraction persistence

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.10659032 g/mol

Monoisotopic Mass

274.10659032 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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